molecular formula C22H17ClN4OS B5078803 4-(2-chlorophenyl)-5-cyano-6-[(cyanomethyl)thio]-2-methyl-N-phenyl-1,4-dihydro-3-pyridinecarboxamide

4-(2-chlorophenyl)-5-cyano-6-[(cyanomethyl)thio]-2-methyl-N-phenyl-1,4-dihydro-3-pyridinecarboxamide

Cat. No.: B5078803
M. Wt: 420.9 g/mol
InChI Key: SOYXLZIWRJMWKE-UHFFFAOYSA-N
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Description

The compound “4-(2-chlorophenyl)-5-cyano-6-[(cyanomethyl)thio]-2-methyl-N-phenyl-1,4-dihydro-3-pyridinecarboxamide” is a complex organic molecule. It contains several functional groups including a cyano group (-CN), a thioether group (-S-), and an amide group (-CONH-). The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be involved in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyano, thioether, and amide groups would likely have a significant impact on the compound’s overall structure and properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the cyano group might undergo reactions such as reduction to form an amine, or addition reactions with nucleophiles. The thioether group might participate in oxidation reactions, and the amide group could undergo hydrolysis under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar cyano and amide groups might increase its solubility in polar solvents .

Mechanism of Action

Without specific context (such as whether this compound is intended to be a drug, a catalyst, a polymer precursor, etc.), it’s challenging to predict its mechanism of action. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological molecules in the body .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be explored for use in various fields such as medicinal chemistry, materials science, or synthetic chemistry, depending on its specific characteristics .

Properties

IUPAC Name

4-(2-chlorophenyl)-5-cyano-6-(cyanomethylsulfanyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4OS/c1-14-19(21(28)27-15-7-3-2-4-8-15)20(16-9-5-6-10-18(16)23)17(13-25)22(26-14)29-12-11-24/h2-10,20,26H,12H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYXLZIWRJMWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC#N)C#N)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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